N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
Description
N-{3-[(4-Methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a synthetic thiophene-derived carboxamide compound featuring a complex substitution pattern. Its core structure consists of a 4,5-dimethylthiophene ring substituted at the 2-position with a furan-2-carboxamide group and at the 3-position with a [(4-methoxyphenyl)(morpholin-4-yl)methyl] moiety. The morpholine ring and 4-methoxyphenyl group likely enhance solubility and modulate pharmacokinetic properties, while the thiophene and furan heterocycles are common in bioactive molecules .
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H26N2O4S/c1-15-16(2)30-23(24-22(26)19-5-4-12-29-19)20(15)21(25-10-13-28-14-11-25)17-6-8-18(27-3)9-7-17/h4-9,12,21H,10-11,13-14H2,1-3H3,(H,24,26) |
InChI Key |
NMERSNKCXPQLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCOCC3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan rings, followed by the introduction of the methoxyphenyl and morpholinyl groups. The final step involves the formation of the amide bond.
Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of Substituents: The methoxyphenyl and morpholinyl groups can be introduced through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the coupling of the thiophene and furan derivatives with an appropriate carboxylic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other electrophilic groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a lead compound in the development of new pharmaceuticals. Its structural characteristics suggest potential biological activity that can be harnessed for therapeutic purposes. Research indicates that compounds with similar structural motifs often exhibit significant interactions with biological macromolecules, making them suitable for further investigation in drug discovery programs.
Anticancer Activity
Preliminary studies have shown that derivatives of this compound may possess anticancer properties. For instance, related compounds have demonstrated substantial growth inhibition against various cancer cell lines, suggesting that N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide could be evaluated for similar effects .
Materials Science
Synthesis of Novel Materials
The compound can be utilized in the synthesis of advanced materials with unique electronic or optical properties. The incorporation of thiophene and furan rings into polymer matrices can enhance conductivity and light absorption characteristics, making it a candidate for applications in organic electronics and photonic devices.
Organic Synthesis
Intermediate in Chemical Reactions
this compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to modify its structure to create derivatives with tailored properties.
Biological Research
Interaction Studies
The compound can be employed to study interactions between small molecules and biological targets such as enzymes or receptors. Understanding these interactions can provide insights into the mechanisms of action of potential therapeutic agents and contribute to the field of pharmacology.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Nitrothiophene Carboxamides ()
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Structure: Difluorophenyl substitution on thiazole.
Comparison with Target Compound :
- The target lacks a nitro group but includes morpholine and 4-methoxyphenyl, which may reduce electrophilic reactivity but improve solubility and target selectivity.
Comparison with Target Compound :
- Both share carboxamide and aryl substitutions, but the target’s morpholine and furan groups may enhance metabolic stability compared to the imino linkage in Compounds I/II.
Furan-2-carboxamide Derivatives ()
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Structure: Thiazole-linked furan carboxamide with a 3-methoxybenzyl group. Molecular Weight: 371.4 g/mol (C₁₈H₁₇N₃O₄S). Applications: Unspecified, but structural similarity to antibacterial thiazoles .
- N-[3-(2,5-Dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide (): Structure: Thiophene with dioxopyrrole and furan-carboxamide. Activity: Unknown, but pyrrole moieties often correlate with anti-inflammatory or anticancer activity .
Comparison with Target Compound :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target’s molecular weight (~480 g/mol) is higher than most analogs, which may affect bioavailability.
- Morpholine and methoxy groups likely improve water solubility compared to nitro or imino substituents .
Biological Activity
N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a furan ring, a thiophene moiety, and a morpholine group. The molecular formula is with a molecular weight of approximately 318.39 g/mol. Its unique structure suggests diverse biological interactions.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant anticancer properties. For instance, compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) .
Table 1: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | Huh-7 | 37.31 |
| 4c | MCF-7 | 39.22 |
The structure–activity relationship (SAR) indicates that the presence of electron-donor substituents enhances anticancer activity. Specifically, para-substituted compounds exhibited superior efficacy compared to their ortho and meta counterparts .
2. Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported that derivatives of this compound were effective against various bacterial strains, including E.coli and S.aureus. The minimum inhibitory concentrations (MIC) ranged from 230 to 280 μg/mL .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4b | E.coli | 280 |
| 4a | S.aureus | 265 |
| 4f | B.cereus | 230 |
These findings highlight the potential of the compound as a lead for developing new antimicrobial agents.
The anticancer mechanism of this compound appears to involve apoptosis induction through mitochondrial pathways. Studies indicated an increase in pro-apoptotic factors like p53 and Bax alongside a decrease in anti-apoptotic Bcl-2 levels, suggesting activation of intrinsic apoptotic pathways .
Case Studies
A notable study evaluated the efficacy of various furan-based derivatives in inducing cell cycle arrest and apoptosis in cancer cells. The results indicated that these compounds could effectively disrupt the G2/M phase of the cell cycle, leading to increased apoptosis rates in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
